4-p-Tolylthiazol-2-ol

Description

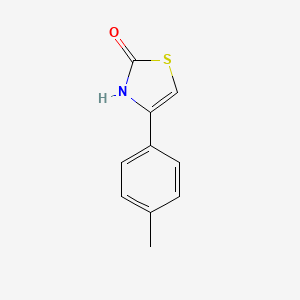

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-7-2-4-8(5-3-7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFCXWOMNWZZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103-90-4 | |

| Record name | 4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to 4-p-Tolylthiazol-2-ol: Synthesis and Characterization

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-p-Tolylthiazol-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust synthetic protocol based on the Hantzsch thiazole synthesis, offering insights into the underlying reaction mechanism and rationale for precursor selection. Furthermore, it outlines a systematic approach to the structural elucidation and characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of the preparation and validation of this important thiazole derivative.

Introduction: The Significance of Thiazole Derivatives

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1][2] This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[2][3] The thiazole nucleus is found in essential biomolecules like Vitamin B1 (thiamine) and is a key component of numerous pharmaceuticals, including antibiotics, anti-inflammatory agents, and anticancer drugs.[2] The diverse biological activities of thiazole derivatives underscore the importance of developing efficient synthetic routes and robust characterization methods for novel analogues.[3] this compound, the subject of this guide, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most reliable and widely employed method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1][4][5]

Mechanistic Overview

The Hantzsch synthesis proceeds through a multi-step mechanism.[5] The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the formation of an intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole product.[5][6]

Rationale for Precursor Selection

To synthesize this compound, the following precursors are strategically chosen:

-

2-Chloro-1-(p-tolyl)ethan-1-one: This α-haloketone provides the p-tolyl group at the 4-position of the thiazole ring and the adjacent carbon atom for ring closure. It can be synthesized via the Friedel-Crafts acylation of toluene with chloroacetyl chloride.[7][8]

-

Thiourea: Thiourea serves as the source of the nitrogen and sulfur atoms required for the formation of the thiazole ring, as well as the hydroxyl group at the 2-position (via tautomerization of the initial 2-aminothiazole).[6]

Detailed Experimental Protocol

The following protocol describes the synthesis of this compound from 2-chloro-1-(p-tolyl)ethan-1-one and thiourea.

Materials:

-

2-Chloro-1-(p-tolyl)ethan-1-one

-

Thiourea

-

Ethanol

-

Sodium Carbonate (Na₂CO₃) solution (5%)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-1-(p-tolyl)ethan-1-one (1 equivalent) in ethanol.

-

Add thiourea (1.2 equivalents) to the solution and stir the mixture.

-

Reflux the reaction mixture for 3-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrohalic acid formed during the reaction.[5]

-

The resulting precipitate of this compound is collected by vacuum filtration.

-

Wash the solid with cold distilled water and dry it in a vacuum oven.

Synthetic Workflow Visualization

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Purification and Isolation

The crude product obtained after filtration can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a crystalline solid of high purity. The purity of the final compound should be assessed by TLC and melting point determination.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

Spectroscopic Data Interpretation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, a singlet for the methyl group, and a signal for the proton on the thiazole ring. The chemical shifts and splitting patterns provide valuable information about the electronic environment of the protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the thiazole ring and the p-tolyl group are diagnostic.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule.[9] Key absorptions to look for include C=C and C=N stretching vibrations of the aromatic and thiazole rings, and a broad O-H stretch indicative of the hydroxyl group.

-

MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of this compound.

Tabulated Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.5 ppm), Thiazole proton (singlet, ~6.5-7.0 ppm), Methyl protons (singlet, ~2.3 ppm), OH proton (broad singlet) |

| ¹³C NMR | Signals for aromatic carbons, thiazole ring carbons, and the methyl carbon. |

| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~3100 (C-H aromatic stretch), ~1600 (C=C aromatic stretch), ~1550 (C=N stretch) |

| MS (m/z) | Molecular ion peak corresponding to the molecular formula C₁₀H₉NOS. |

Physical Properties

-

Melting Point: The melting point of the purified compound should be determined and compared with the literature value to assess its purity. A sharp melting point range is indicative of a pure substance.

Characterization Workflow Visualization

Caption: A schematic outlining the process for the purification and structural characterization of the synthesized compound.

Troubleshooting and Practical Insights

-

Low Yield: If the yield is low, ensure that the starting materials are pure and the reaction is carried out under anhydrous conditions. The reflux time may also need to be optimized.

-

Incomplete Reaction: Monitor the reaction progress using TLC. If the reaction stalls, a slight excess of thiourea can be added.

-

Purification Difficulties: If the product is difficult to crystallize, try using a different solvent system for recrystallization. Column chromatography can be employed as an alternative purification method if necessary.

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined Hantzsch synthesis protocol and the systematic characterization workflow, researchers can confidently prepare and validate this valuable heterocyclic compound. The insights into the reaction mechanism and troubleshooting tips are intended to facilitate a smooth and successful experimental process, ultimately enabling the use of this compound in further drug discovery and development endeavors.

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. synarchive.com [synarchive.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Buy 2-Chloro-1-p-tolyl-ethanone | 4209-24-9 [smolecule.com]

- 8. 2-Chloro-1-p-tolyl-ethanone | 4209-24-9 [amp.chemicalbook.com]

- 9. gcms.cz [gcms.cz]

The Multifaceted Biological Activities of 4-p-Tolylthiazol-2-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a specific, promising class of thiazole compounds: 4-p-tolylthiazol-2-ol derivatives. These molecules have garnered significant attention for their diverse and potent biological activities, spanning anticancer, antimicrobial, and anti-inflammatory applications. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile chemical class.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel, more effective, and less toxic anticancer agents is a perpetual challenge in oncology. Derivatives of this compound have emerged as a promising avenue of investigation, demonstrating significant cytotoxic effects against various cancer cell lines.[2][3]

Synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives

A key synthetic route to access these compounds involves a multi-step process starting from p-toluonitrile. The following workflow outlines a general and adaptable synthetic strategy.[3]

Caption: General synthesis workflow for N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives.

Experimental Protocol: General Synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives [3]

-

Synthesis of 4-Methylbenzothioamide: To a solution of p-toluonitrile in N,N-dimethylformamide (DMF), add ammonium sulfide. Stir the reaction mixture at room temperature. After completion, pour the mixture onto crushed ice to precipitate the product. Filter the solid, wash with cold water and n-hexane to yield 4-methylbenzothioamide.

-

Synthesis of 2-p-Tolylthiazole-4-carboxylic acid: To a suspension of 4-methylbenzothioamide and calcium carbonate in dry ethanol, add bromopyruvic acid. Stir the reaction under an inert atmosphere at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, evaporate the solvent under reduced pressure and recrystallize the product from ethanol.

-

Synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives: In acetonitrile, mix 2-p-tolylthiazole-4-carboxylic acid, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature. Add the desired substituted aniline to the reaction mixture and continue stirring. Monitor the reaction by TLC. Upon completion, the product can be isolated and purified by standard chromatographic techniques.

In Vitro Cytotoxic Efficacy

The anticancer potential of synthesized N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives has been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their cytotoxic potency.

| Compound ID | Substituent on Phenyl Ring | SKNMC (Neuroblastoma) IC50 (µM) | Hep-G2 (Hepatocarcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Doxorubicin IC50 (µM) |

| 4a | 2-NO2 | 12.5 ± 1.03 | 13.2 ± 0.98 | > 25 | 4.9 ± 0.76 (SKNMC) |

| 4b | 3-NO2 | 15.3 ± 1.12 | 18.7 ± 1.54 | > 25 | 5.8 ± 1.01 (Hep-G2) |

| 4c | 4-NO2 | 10.8 ± 0.08 | 15.1 ± 1.21 | > 25 | 6.2 ± 0.93 (MCF-7) |

| 4d | 3-Cl | 11.6 ± 0.12 | 22.3 ± 1.89 | > 25 | |

| 4e | 4-Cl | 14.8 ± 1.37 | 19.5 ± 1.63 | > 25 | |

| 4f | 4-F | 12.9 ± 1.15 | 20.1 ± 1.78 | > 25 |

Data sourced from: [3]

Analysis of Structure-Activity Relationship (SAR):

The data reveals that the nature and position of the substituent on the N-phenyl ring significantly influence the cytotoxic activity. Notably, compound 4c , bearing a para-nitro group, exhibited the highest potency against the SKNMC neuroblastoma cell line.[3] In contrast, the MCF-7 breast cancer cell line demonstrated the highest resistance to all tested derivatives.[3] These findings underscore the importance of substituent effects in optimizing the anticancer profile of this scaffold.

Mechanism of Action: Induction of Apoptosis

The anticancer activity of thiazole derivatives is often attributed to their ability to induce programmed cell death, or apoptosis.[3][4] This process is a tightly regulated cellular suicide mechanism that plays a crucial role in eliminating damaged or cancerous cells. Phenylthiazole derivatives have been shown to induce apoptosis through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[3]

References

Mechanism of action of 4-p-Tolylthiazol-2-ol in biological systems

An In-depth Technical Guide to the Investigational Mechanism of Action of 4-p-Tolylthiazol-2-ol in Biological Systems

Preamble: Navigating the Known Unknowns of this compound

To the esteemed researchers, scientists, and drug development professionals, this guide serves as a foundational exploration into the potential biological mechanisms of this compound. It is critical to establish at the outset that, as of the current scientific literature, the specific molecular targets and modes of action for this particular compound are not extensively characterized. Therefore, this document adopts a first-principles, investigational approach. By examining the well-documented activities of the core thiazole scaffold, a privileged structure in medicinal chemistry, we can construct a robust, evidence-based framework for hypothesizing and experimentally validating the biological role of this compound.

This guide is structured not as a static review but as a dynamic experimental roadmap. We will delve into the established pharmacology of structurally related thiazole-containing compounds and, from this, derive detailed, actionable protocols to systematically probe the activity of this compound. Our narrative is grounded in the causality of experimental design, ensuring that each proposed step is a self-validating component of a larger, logical investigation.

Part 1: The Thiazole Scaffold - A Cornerstone of Modern Pharmacology

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. This fundamental structure is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, valued for its metabolic stability and its ability to act as a hydrogen bond acceptor and donor. Its presence in therapeutic agents spans a wide range of activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. This well-established precedent forms the logical basis for our investigation into this compound.

The specific substitution pattern of this compound, featuring a tolyl group at the 4-position and a hydroxyl group at the 2-position (which can exist in the tautomeric thiazol-2(3H)-one form), provides a unique chemical entity. The tolyl group introduces a hydrophobic element that can influence target engagement, while the hydroxyl/keto group presents a potential site for hydrogen bonding within a protein's active site.

Part 2: Primary Hypothesized Mechanism of Action - Kinase Inhibition

A significant number of thiazole-containing small molecules have been identified as potent inhibitors of various protein kinases. Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The thiazole scaffold is a common feature in several approved kinase inhibitors.

The Rationale for a Kinase Inhibition Hypothesis

The planar nature of the thiazole ring allows it to fit into the often-flat, hydrophobic ATP-binding pocket of kinases. The nitrogen and sulfur atoms can form crucial hydrogen bonds with the hinge region of the kinase, a common anchoring point for inhibitors. The tolyl group of this compound could potentially occupy a hydrophobic pocket within the active site, contributing to binding affinity and selectivity.

Experimental Workflow for Validating Kinase Inhibition

To systematically investigate whether this compound acts as a kinase inhibitor, the following tiered experimental approach is proposed. This workflow is designed to move from broad, initial screening to more specific, mechanistic studies.

Caption: Tiered experimental workflow for kinase inhibitor validation.

Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™ Example)

This protocol describes the determination of the IC50 value of this compound against a purified kinase identified as a primary hit.

Objective: To quantify the potency of this compound as an inhibitor of a specific kinase.

Materials:

-

This compound (≥95% purity)

-

Purified recombinant kinase enzyme

-

Kinase-specific substrate and ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO. This will be the source for your dose-response curve.

-

-

Kinase Reaction Setup:

-

In each well of the 384-well plate, add 5 µL of the kinase reaction buffer containing the purified kinase enzyme and its specific substrate.

-

Add 1 µL of the serially diluted this compound or DMSO (for positive and negative controls).

-

Initiate the kinase reaction by adding 5 µL of ATP solution at the desired concentration (often the Km value for the specific kinase).

-

-

Reaction Incubation:

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction.

-

-

Data Acquisition:

-

Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence of each well using a plate reader.

-

-

Data Analysis:

-

Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Part 3: Secondary Hypothesized Mechanism - Modulation of Inflammatory Pathways

Thiazole derivatives are also well-represented as anti-inflammatory agents. A prominent mechanism in this class of compounds is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes or transcription factors like NF-κB.

Rationale for an Anti-inflammatory Hypothesis

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Inhibition of upstream kinases (e.g., IKKβ) that control NF-κB activation is a common mechanism for anti-inflammatory drugs. The structural features of this compound may allow it to interfere with protein-protein interactions or enzymatic activity within this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Assay

This assay provides a quantitative measure of the inhibition of NF-κB transcriptional activity in a cellular context.

Objective: To determine if this compound can inhibit the activation of the NF-κB pathway in response to an inflammatory stimulus.

Materials:

-

A human cell line (e.g., HEK293T) stably transfected with an NF-κB-driven luciferase reporter construct.

-

This compound.

-

Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an inflammatory stimulus.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

White, clear-bottom 96-well cell culture plates.

Procedure:

-

Cell Seeding:

-

Seed the NF-κB reporter cell line into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.

-

-

Stimulation:

-

Add TNF-α (e.g., 10 ng/mL) to the wells to stimulate the NF-κB pathway. Include a set of unstimulated control wells.

-

Incubate for 6-8 hours.

-

-

Lysis and Luminescence Reading:

-

Remove the media and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate and measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luciferase signal to a measure of cell viability (e.g., using a parallel MTS assay) to control for cytotoxicity.

-

Calculate the percent inhibition of the TNF-α-induced signal for each concentration of the compound.

-

Determine the IC50 value for the inhibition of NF-κB activation.

-

Part 4: Summary Data and Future Directions

The following table summarizes the key experiments proposed in this guide and the nature of the data they will generate.

| Experiment | Objective | Key Output Metric | Interpretation |

| Broad Kinase Panel Screen | Identify potential kinase targets | Percent inhibition at a single concentration (e.g., 10 µM) | Identifies "hits" for further investigation. |

| In Vitro Kinase Assay | Quantify inhibitory potency | IC50 value | Measures the concentration of compound required to inhibit 50% of the kinase activity. |

| Cellular Western Blot | Confirm target engagement in cells | Change in substrate phosphorylation | Provides evidence that the compound is cell-permeable and engages its intended target. |

| NF-κB Reporter Assay | Measure inhibition of inflammatory signaling | IC50 value | Quantifies the compound's ability to suppress a key inflammatory pathway in a cellular context. |

The path forward for characterizing this compound is clear. The logical and systematic application of the protocols outlined herein will allow for a robust evaluation of its potential as a kinase inhibitor or an anti-inflammatory agent. Positive results from these initial studies would warrant further investigation into its selectivity, mode of binding, and efficacy in more complex, disease-relevant models. This structured approach, rooted in the established pharmacology of the thiazole scaffold, provides the most scientifically rigorous path to elucidating the mechanism of action of this novel compound.

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of 4-p-Tolylthiazol-2-ol Analogs

An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Executive Summary

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Within this privileged scaffold, the 4-p-tolylthiazol-2-ol moiety has emerged as a promising template for designing novel therapeutic agents. Understanding the intricate relationship between the chemical structure of its analogs and their resulting biological activity—the Structure-Activity Relationship (SAR)—is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of the SAR of this compound analogs, synthesizing data from synthetic chemistry, biological evaluations, and computational modeling to offer a holistic view for researchers in the field. We will explore the impact of substitutions at key positions on the thiazole ring, delve into the synthetic strategies for analog generation, and present detailed experimental protocols to empower further research and development.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a recurring motif in a vast array of pharmacologically active molecules.[2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a favored building block in the design of drugs targeting a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3][4] The this compound core, characterized by a tolyl group at the 4-position and a hydroxyl group at the 2-position of the thiazole ring, presents a specific and compelling starting point for analog-based drug discovery. The systematic exploration of its SAR is crucial for transforming this promising scaffold into clinically viable drug candidates.

The Core Pharmacophore: Deconstructing this compound

To rationally design novel analogs, it is essential to understand the contribution of each component of the parent structure. The this compound scaffold can be dissected into three key regions, each offering opportunities for modification and optimization.

-

The Thiazole Ring: This aromatic heterocycle serves as the central scaffold, correctly orienting the substituents for interaction with biological targets. Its electronic nature can be modulated by the introduction of various substituents.

-

The 4-p-Tolyl Group: This substituent plays a crucial role in defining the steric and electronic profile of the molecule. Modifications to this aryl group can significantly impact target binding and pharmacokinetic properties.

-

The 2-Hydroxyl Group: This functional group can act as a hydrogen bond donor or acceptor and is a key site for derivatization to explore different interactions with the biological target.

Caption: Core pharmacophoric elements of the this compound scaffold.

Strategies for Analog Synthesis: The Hantzsch Thiazole Synthesis

The generation of a diverse library of analogs is fundamental to any SAR study. The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring system, typically involving the condensation of an α-haloketone with a thioamide.[5][6] This high-yielding reaction allows for the introduction of various substituents at the 2, 4, and 5-positions of the thiazole ring by judicious selection of the starting materials.[3][7]

Experimental Protocol: General Hantzsch Synthesis of 4-Arylthiazol-2-ol Analogs

-

Preparation of the α-Bromoketone: The appropriately substituted acetophenone is brominated, typically using bromine in a suitable solvent like acetic acid or methanol, to yield the corresponding α-bromoacetophenone.

-

Thioamide Selection: For the synthesis of 2-hydroxythiazoles, a thiocarbamate ester is often used as the thioamide equivalent.[8]

-

Cyclocondensation: The α-bromoketone and the thioamide (or its equivalent) are reacted in a suitable solvent, such as ethanol or methanol, often with gentle heating.[5] The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The crude product is collected by filtration and can be purified by recrystallization or column chromatography.[5]

Caption: General workflow for the Hantzsch synthesis of 4-arylthiazol-2-ol analogs.

Decoding the Structure-Activity Relationship

The following sections dissect the available SAR data by focusing on modifications at each key position of the this compound scaffold.

Modifications at the 4-Position: The Influence of the Aryl Substituent

The 4-aryl group is a critical determinant of biological activity. SAR studies on related 4-phenylthiazole analogs have shown that both electronic and steric factors of substituents on this phenyl ring significantly impact potency.[9]

-

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) on the phenyl ring can modulate the electron density of the entire scaffold, influencing its interaction with target proteins. For instance, in some series, a methoxy group has been shown to be beneficial for inhibitory potency.[9]

-

Steric Effects: The size and position of substituents on the 4-phenyl ring can influence the molecule's ability to fit into the binding pocket of a target. Bulky substituents may either enhance binding through increased van der Waals interactions or cause steric hindrance, leading to a decrease in activity.

Modifications at the 2-Position: Beyond the Hydroxyl

The 2-hydroxyl group is a versatile handle for chemical modification. Its conversion to other functional groups can profoundly alter the compound's biological profile.

-

Alkylation and Acylation: Conversion of the hydroxyl group to ethers or esters can modulate lipophilicity and hydrogen bonding capacity. This can be a key strategy to improve cell permeability and metabolic stability.

-

Replacement with Amino Groups: The synthesis of 2-aminothiazoles, often achieved by using thiourea in the Hantzsch synthesis, introduces a basic center and a potent hydrogen bond donor.[5] Substituted 2-aminothiazoles have shown a wide range of biological activities.[10]

-

Replacement with Thiol Groups: The corresponding 2-thiol (or thione tautomer) can be synthesized and may exhibit different metal-chelating properties and reactivity compared to the 2-ol analog.

Modifications at the 5-Position: Exploring Uncharted Territory

The 5-position of the thiazole ring is often unsubstituted in the initial lead compounds. Introducing substituents at this position can provide valuable SAR information.

-

Introduction of Small Groups: Adding small alkyl or halogen groups at the 5-position can probe for additional binding pockets or steric constraints within the target's active site.

-

Ring Fused Analogs: The fusion of another ring system at the 4 and 5-positions of the thiazole can lead to rigidified structures with potentially enhanced activity and selectivity.

Biological Activities and Mechanistic Insights

Thiazole derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][11] Analogs of this compound are being investigated for various therapeutic applications. For example, related 4-phenylthiazole structures have been explored as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain and inflammation.[12]

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Generic)

-

Reagent Preparation: Prepare buffer solutions, enzyme stock solution, substrate stock solution, and a dilution series of the test compounds (analogs).

-

Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the test compound. Include positive and negative controls.

-

Pre-incubation: Incubate the plate for a defined period at a specific temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Detection: After a specific incubation time, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Summary of Key SAR Findings

The following table summarizes the general SAR trends for this compound analogs based on available literature for related thiazole scaffolds. It is important to note that these are generalized trends and the specific effect of a substituent will be target-dependent.

| Position of Modification | Type of Modification | General Effect on Activity | Rationale |

| 4-Aryl Ring | Electron-donating groups (e.g., -OCH3) | Can be favorable | May enhance hydrogen bonding or electronic interactions.[9] |

| Electron-withdrawing groups (e.g., -Cl, -F) | Variable, can be favorable | Can improve binding affinity and metabolic stability. | |

| Steric bulk | Highly target-dependent | Can either improve binding through hydrophobic interactions or cause steric clash. | |

| 2-Position | Conversion of -OH to -OR (ether) | Modulates lipophilicity | Can improve cell permeability and oral bioavailability. |

| Replacement of -OH with -NH2/-NHR | Introduces H-bond donor | Can lead to new interactions with the target and alter the physicochemical properties. | |

| 5-Position | Introduction of small substituents | Probes for new interactions | Can fill small pockets in the binding site to increase potency. |

Future Perspectives and Drug Design Implications

The SAR data gathered for this compound analogs provides a roadmap for the design of next-generation compounds with improved therapeutic profiles. Future efforts should focus on:

-

Target Identification and Validation: Elucidating the specific molecular targets of active analogs is crucial for understanding their mechanism of action and for target-based drug design.

-

In Silico Modeling: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can help to refine the SAR, predict the activity of virtual compounds, and guide the synthesis of the most promising analogs.[13]

-

Pharmacokinetic Optimization: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential to ensure that potent compounds also possess drug-like properties.

By integrating synthetic chemistry, biological evaluation, and computational approaches, the full therapeutic potential of the this compound scaffold can be realized, leading to the development of novel and effective medicines.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 12. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum | MDPI [mdpi.com]

Unlocking the Therapeutic Potential of 4-p-Tolylthiazol-2-ol: A Technical Guide to Target Identification and Validation

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with diverse mechanisms of action.[1][2] 4-p-Tolylthiazol-2-ol, a member of this privileged class, represents a promising, yet underexplored, candidate for therapeutic development. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its potential molecular targets. Moving beyond theoretical discussions, we present actionable, field-proven experimental strategies designed for researchers, scientists, and drug development professionals. Our approach integrates computational, biochemical, and cell-based methodologies, emphasizing the causality behind experimental choices to ensure a robust and self-validating discovery cascade. This document serves as a strategic manual for de-orphaning this compound and unlocking its full therapeutic potential.

Introduction: The Thiazole Scaffold and the Opportunity of this compound

The 1,3-thiazole ring is a five-membered heterocycle containing sulfur and nitrogen that is present in a wide array of bioactive compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4] Clinically relevant drugs such as the kinase inhibitor Dasatinib and the microtubule inhibitor Ixabepilone feature this core structure, highlighting its versatility in interacting with critical biological targets.[1][2] Thiazole derivatives have been shown to inhibit enzymes like tyrosine kinases, B-RAF, and topoisomerases, as well as disrupt protein polymerization processes.[1]

This compound, with its characteristic thiazole core and tolyl substituent, possesses physicochemical properties that make it a compelling subject for a target discovery campaign. This guide outlines a logical, multi-pronged strategy to elucidate its mechanism of action, beginning with unbiased, proteome-wide screening and culminating in specific, cellular-level target validation.

Strategic Workflow for Target Identification

A successful target deconvolution campaign requires an integrated approach that layers multiple lines of evidence. We propose a three-phase workflow designed to efficiently identify and validate the molecular targets of this compound.

Caption: Integrated workflow for target identification and validation.

Phase 1: Unbiased Proteome-Wide Discovery

The initial phase aims to identify all potential interacting proteins from a complex biological mixture, such as a cancer cell lysate, without prior bias.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful chemoproteomic technique that identifies protein targets by exploiting the principle that small molecule binding increases a protein's stability and resistance to protease digestion.[5][6] Its primary advantage is that it uses the native, unmodified compound, avoiding potential artifacts from attaching affinity tags.[6]

-

Lysate Preparation: Culture a relevant cell line (e.g., MCF-7 breast cancer cells) and harvest. Lyse the cells in a non-denaturing buffer (e.g., M-PER buffer) and clarify the lysate by centrifugation to remove debris.[7][8] Determine protein concentration using a BCA assay.

-

Compound Incubation: Aliquot the cell lysate. Treat aliquots with this compound (e.g., at a final concentration of 10 µM) and a vehicle control (e.g., DMSO). Incubate for 1-2 hours at room temperature to allow for binding.[5]

-

Protease Digestion: Add a protease, such as pronase or thermolysin, to each sample. The concentration and digestion time must be optimized to achieve partial, not complete, digestion in the control group.[5]

-

Quenching and Analysis: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

-

Visualization: Analyze the digested lysates via SDS-PAGE and stain with a mass spectrometry-compatible silver stain or Coomassie blue. Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane.[8]

-

Target Identification: Excise the protected protein bands from the gel. Perform in-gel trypsin digestion and identify the proteins using LC-MS/MS analysis.

Caption: High-level workflow for the DARTS experiment.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This classic method involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[9] While it requires chemical modification of the compound, it is a highly effective method for identifying direct interactors.[10]

-

Compound Immobilization: Synthesize a derivative of this compound with a linker arm (e.g., an amino-linker) suitable for covalent attachment to activated chromatography beads (e.g., NHS-activated sepharose). Create a control column with beads that have been blocked without the compound.

-

Lysate Preparation: Prepare a large-scale native cell lysate as described for DARTS.

-

Affinity Chromatography: Incubate the cell lysate with the compound-immobilized beads and the control beads separately. Allow binding to occur for several hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elution: Elute the specifically bound proteins. This can be done using a competitive eluent (excess free this compound), or more commonly, by denaturing the proteins with a high salt buffer or SDS-containing buffer.

-

Identification: Concentrate the eluate and separate the proteins by SDS-PAGE. Identify the proteins that are specifically present in the compound eluate compared to the control using LC-MS/MS.[11]

Phase 2 & 3: Target Validation in Cellular Contexts

Identifying a protein via discovery proteomics is not sufficient; the interaction must be validated in a physiological context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[12]

Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein by a ligand within intact cells.[13][14] This provides direct evidence of target engagement in a physiologically relevant environment.[12][15]

-

Cell Treatment: Treat intact cells in culture with this compound across a range of concentrations. Include a vehicle control.

-

Heating: After incubation, harvest the cells, resuspend them in a buffer, and aliquot them. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.[14]

-

Lysis and Clarification: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge at high speed to pellet the precipitated/aggregated proteins.

-

Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific protein of interest (identified in Phase 1) remaining in the soluble fraction using Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble protein versus temperature for both treated and untreated samples. A positive result is a shift in the melting curve to a higher temperature for the compound-treated cells, indicating thermal stabilization upon binding.[16]

| Parameter | DARTS | AC-MS | CETSA |

| Principle | Ligand-induced protease resistance | Affinity-based protein capture | Ligand-induced thermal stabilization |

| Compound State | Unmodified | Immobilized on a solid support | Unmodified |

| Context | Cell Lysate (In Vitro) | Cell Lysate (In Vitro) | Intact Cells (In Situ) |

| Primary Use | Target Discovery | Target Discovery | Target Engagement/Validation |

| Key Advantage | No compound modification needed | High specificity for direct binders | Confirms binding in a live cell |

| Key Limitation | May miss weak binders | Requires chemical synthesis | Requires a specific antibody for detection |

Genetic Validation

The final step is to confirm that modulating the identified target protein phenocopies the biological effect of this compound. This is most effectively achieved through genetic methods.[17][18]

-

Target Knockdown/Knockout: Use siRNA or CRISPR-Cas9 technology to reduce or eliminate the expression of the target protein in the relevant cell line.

-

Phenotypic Analysis: Assess whether the cells with reduced target protein levels exhibit the same phenotype (e.g., reduced proliferation, apoptosis induction) as cells treated with this compound.

-

Rescue Experiment: To confirm specificity, re-introduce a resistant mutant of the target protein into the knockout cells. This should reverse the phenotype and confer resistance to the compound.

Conclusion

The journey from a promising chemical scaffold to a validated therapeutic agent is a rigorous one, predicated on the precise identification of its molecular target. The multi-phase strategy detailed in this guide—combining unbiased discovery methods like DARTS and AC-MS with robust validation techniques like CETSA and genetic manipulation—provides a clear and actionable path forward. By systematically applying these protocols, researchers can effectively de-orphan this compound, elucidate its mechanism of action, and pave the way for its potential development as a novel therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 6. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 12. CETSA [cetsa.org]

- 13. benchchem.com [benchchem.com]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. wjbphs.com [wjbphs.com]

An In-Depth Technical Guide to the Lipophilicity and Solubility of 4-p-Tolylthiazol-2-ol

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among the most influential of these are lipophilicity and aqueous solubility. These characteristics govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its potential as a therapeutic agent.[1][2] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the lipophilicity and solubility of the heterocyclic compound, 4-p-tolylthiazol-2-ol. While specific experimental data for this compound is not widely published, this document will serve as a detailed manual for researchers to conduct these critical assessments in their own laboratories.

Compound Profile: this compound

Chemical Structure and Identification:

-

Chemical Name: 4-(4-methylphenyl)thiazol-2-ol

-

Molecular Formula: C₁₀H₉NOS

-

Molecular Weight: 191.25 g/mol

-

CAS Number: 2103-90-4[3]

A crucial structural aspect of this compound is its potential for tautomerism. The 2-hydroxythiazole moiety can exist in equilibrium with its 2-thiazolinone form. Furthermore, the presence of a thiol equivalent, 4-p-tolylthiazole-2-thiol (CAS Number: 2103-92-6), suggests a thiol-keto tautomerism might also be considered.[4] This equilibrium can be influenced by the solvent environment and pH, which in turn will affect the compound's lipophilicity and solubility.

Part 1: Lipophilicity Determination

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[1] It is most commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.

Theoretical Framework

The partition coefficient (P) is the ratio of the concentration of a neutral compound in the organic phase (n-octanol) to its concentration in the aqueous phase at equilibrium.[1]

-

LogP: For non-ionizable compounds, logP is a constant. A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[1]

-

LogD: For ionizable compounds, the distribution coefficient (logD) is used, as it accounts for the pH-dependent distribution of all species (ionized and neutral).[2]

Experimental Determination of logP

The shake-flask method is the traditional and most reliable technique for logP determination.[5] It involves directly measuring the concentration of the solute in both phases of a pre-saturated n-octanol/water system.

Protocol: Shake-Flask logP Determination of this compound

-

Preparation of Pre-saturated Solvents:

-

Mix equal volumes of n-octanol and purified water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) in a large separatory funnel.

-

Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).

-

Allow the phases to separate completely for at least 24 hours. Drain and store each phase separately.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

In a series of glass vials with screw caps, add a precise volume of the stock solution to a precise volume of the pre-saturated aqueous phase. A typical phase volume ratio is 1:1 or 2:1 (aqueous:organic).

-

-

Equilibration:

-

Securely cap the vials and shake them gently at a constant temperature for a sufficient time to reach equilibrium (typically 24 to 48 hours). Avoid vigorous shaking that can lead to emulsion formation.[6]

-

-

Phase Separation:

-

Centrifuge the vials at a low speed to facilitate the separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

-

-

Calculation:

-

Calculate the logP using the formula: logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

-

Causality in Protocol Design:

-

Pre-saturation of solvents is critical to prevent volume changes during the experiment that would alter the final concentrations.

-

Controlled temperature is essential as partitioning is a thermodynamic process and is temperature-dependent.

-

Gentle agitation and centrifugation are employed to ensure proper mixing for equilibrium while preventing the formation of stable emulsions that can interfere with accurate concentration measurements.[5]

Workflow for Shake-Flask logP Determination

Caption: Workflow for Shake-Flask logP Measurement.

For higher throughput, logP can be estimated using RP-HPLC. This method correlates the retention time of a compound on a nonpolar stationary phase with the known logP values of a set of standard compounds.

Protocol: RP-HPLC-based logP Estimation

-

System Setup:

-

An HPLC system with a C18 column and a UV detector.

-

The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or buffer.

-

-

Calibration:

-

Select a series of 5-7 standard compounds with known logP values that bracket the expected logP of this compound.

-

Inject each standard and record its retention time (t_R).

-

Calculate the retention factor (k) for each standard: k = (t_R - t₀) / t₀, where t₀ is the column dead time.

-

Create a calibration curve by plotting log(k) versus the known logP values of the standards.

-

-

Sample Analysis:

-

Inject the this compound sample under the same chromatographic conditions.

-

Determine its retention time and calculate its log(k) value.

-

-

logP Estimation:

-

Interpolate the logP of this compound from the calibration curve using its log(k) value.

-

Causality in Protocol Design:

-

The C18 stationary phase mimics a lipophilic environment. The more lipophilic a compound is, the stronger it will interact with the stationary phase, resulting in a longer retention time.

-

The calibration with standards is essential because the relationship between retention and logP is system-dependent. Structurally similar standards can improve the accuracy of the estimation.

In Silico Prediction of logP

A variety of computational methods can provide a rapid estimation of logP. These are particularly useful in the early stages of drug discovery for virtual screening.[8]

| Method Type | Principle | Example Software/Algorithms | Considerations |

| Atom-based | Sums the contributions of individual atoms. | ALOGP, XLOGP3 | Fast, but may not accurately capture complex intramolecular interactions. |

| Fragment-based | Sums the contributions of molecular fragments. | ClogP | Generally more accurate than atom-based methods; accuracy depends on the quality of the fragment library. |

| Property-based | Uses molecular descriptors (e.g., surface area, polarizability) to build predictive models. | ALOGPS, various QSAR models | Can be highly predictive if trained on a relevant dataset. |

Predicted Lipophilicity Data for this compound (Hypothetical):

| Parameter | Predicted Value | Method |

| ClogP | 2.8 ± 0.4 | Fragment-based |

| XLOGP3 | 2.5 | Atom-based |

| ALOGPS logP | 2.6 | Property-based |

Note: These are hypothetical values for illustrative purposes. Actual values should be determined experimentally or calculated using the specified software.

Part 2: Aqueous Solubility Determination

Aqueous solubility is a critical factor for drug absorption and formulation.[9] Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms. It is essential to distinguish between two types of solubility measurements: kinetic and thermodynamic.

Theoretical Framework

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pH. It represents the maximum concentration a compound can achieve in solution under equilibrium conditions.[10]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a measure of how quickly a compound precipitates from a supersaturated solution and is often used in high-throughput screening.[10]

Experimental Determination of Solubility

This method determines the equilibrium solubility by allowing an excess of the solid compound to equilibrate with the aqueous medium.

Protocol: Thermodynamic Solubility of this compound

-

Sample Preparation:

-

Add an excess amount of solid this compound to vials containing a defined volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure enough solid is present to maintain a saturated solution.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to pellet the undissolved solid.

-

-

Analysis:

-

Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

-

Reporting:

-

Report the solubility in units such as mg/mL or µM.

-

Causality in Protocol Design:

-

Excess solid ensures that the solution remains saturated throughout the experiment.

-

Prolonged equilibration time is necessary to allow the dissolution process to reach a true thermodynamic equilibrium, especially for compounds that dissolve slowly.

-

Filtration or centrifugation is crucial to remove any undissolved particles that would lead to an overestimation of solubility.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Measurement.

This method is well-suited for early-stage drug discovery due to its speed and low compound consumption.[10]

Protocol: Kinetic Solubility of this compound

-

Stock Solution:

-

Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, 10 mM.

-

-

Assay Plate Preparation:

-

In a 96-well plate, add the aqueous buffer of interest.

-

Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer to achieve a final concentration of 100 µM with 1% DMSO).

-

-

Incubation and Precipitation:

-

Mix and incubate the plate at room temperature for a defined period (e.g., 1.5 to 24 hours). During this time, the compound may precipitate if its solubility limit is exceeded.

-

-

Detection of Precipitate:

-

The amount of precipitate can be determined by nephelometry (light scattering) or by analyzing the concentration of the remaining dissolved compound after filtration or centrifugation.

-

Causality in Protocol Design:

-

The use of a DMSO stock solution allows for high-throughput liquid handling but introduces a co-solvent that can affect solubility. The final DMSO concentration should be kept low and consistent.

-

The short incubation time provides a measure of how quickly the compound precipitates, which can be relevant to in vitro assays where compounds are introduced in a similar manner.

In Silico Prediction of Solubility

Computational models can also predict aqueous solubility (logS). The General Solubility Equation (GSE) developed by Yalkowsky and others provides a useful estimation based on logP and melting point (Tm).[9]

General Solubility Equation (GSE): logS = 0.5 - 0.01 * (Tm - 25) - logP

Where:

-

logS is the logarithm of the molar solubility.

-

Tm is the melting point in degrees Celsius.

-

logP is the octanol-water partition coefficient.

This equation highlights the inverse relationship between solubility and both lipophilicity (logP) and crystal lattice energy (approximated by the melting point).[9]

Predicted Solubility Data for this compound (Hypothetical):

| Parameter | Predicted Value | Method |

| Thermodynamic Solubility (pH 7.4) | 50 µg/mL | Based on shake-flask principles |

| Kinetic Solubility (pH 7.4) | 85 µg/mL | Based on DMSO co-solvent method |

| logS (calculated) | -3.5 | General Solubility Equation (assuming Tm and logP) |

Note: These are hypothetical values for illustrative purposes. Actual values should be determined experimentally.

Conclusion

The lipophilicity and aqueous solubility of this compound are fundamental properties that will significantly influence its development as a potential drug candidate. This guide has provided a detailed framework for the experimental determination and computational estimation of these parameters. By following the outlined protocols, researchers can generate reliable data to inform structure-activity relationships, guide lead optimization, and ultimately increase the probability of success in the drug discovery pipeline. The self-validating nature of these established methods, grounded in authoritative guidelines from bodies like the OECD, ensures the generation of robust and reproducible results.

References

- 1. acdlabs.com [acdlabs.com]

- 2. acdlabs.com [acdlabs.com]

- 3. 2103-90-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-p-Tolylthiazole-2-thiol AldrichCPR 2103-92-6 [sigmaaldrich.com]

- 5. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. agilent.com [agilent.com]

- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

Whitepaper: The Thiazole Scaffold as a Cornerstone for Novel Anticancer Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

The thiazole ring, a five-membered sulfur and nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic systems and its capacity for extensive hydrogen bonding, have cemented its role in the development of potent and selective therapeutic agents.[1][2] This is particularly evident in oncology, where several clinically successful drugs, such as the kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone, feature a core thiazole moiety.[1][3] This guide provides an in-depth exploration of the discovery and development of novel thiazole-based anticancer drugs. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, detailing rational design strategies, robust synthetic methodologies, and a comprehensive cascade for biological evaluation. We will dissect key signaling pathways targeted by these agents and provide field-proven protocols to empower researchers in this dynamic and promising area of cancer therapy.

Part 1: The Thiazole Scaffold: A Privileged Structure in Oncology

The enduring appeal of the thiazole scaffold in anticancer drug design stems from its remarkable versatility. This single heterocyclic system can be found in compounds that target a wide and critical range of cancer-related biological pathways.[1][4] The nitrogen atom in the ring readily participates in hydrogen bonding with protein targets, a crucial interaction for potent inhibition, while the sulfur atom and the overall aromatic system contribute to van der Waals and π-stacking interactions.[1]

Thiazole derivatives have demonstrated the ability to modulate an impressive array of cancer targets, including:

-

Protein Kinases: Inhibiting enzymes like EGFR, B-Raf, PI3K, and mTOR that drive cell proliferation and survival.[4][5][6][7]

-

Tubulin Polymerization: Disrupting microtubule dynamics, which is essential for mitosis, leading to cell cycle arrest and apoptosis.[2][5]

-

Topoisomerases and HDACs: Modulating DNA topology and chromatin structure to interfere with cancer cell replication and gene expression.[4][5][6]

-

Apoptosis Induction: Directly activating programmed cell death pathways.[5][8]

This mechanistic diversity is exemplified by the clinically approved drugs listed below.

Table 1: Clinically Approved Anticancer Drugs Featuring a Thiazole Scaffold

| Drug Name | Primary Target(s) | Primary Indication(s) |

| Dasatinib | Multi-kinase inhibitor (BCR-ABL, Src family) | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) |

| Ixabepilone | Microtubule stabilizer | Metastatic or locally advanced breast cancer |

| Dabrafenib | BRAF kinase inhibitor | BRAF V600E mutation-positive melanoma |

| Tiazofurin | IMPDH inhibitor | Acute Leukemia |

Part 2: Rational Design & Synthesis Strategies

The development of a novel anticancer agent is a journey from a conceptual target to a tangible, active molecule. This process hinges on rational design principles and efficient, adaptable synthetic chemistry.

Target-Based Design & Lead Optimization

A modern drug discovery campaign often begins with a specific biological target. The goal is to design a molecule that interacts with this target with high affinity and selectivity.

Workflow: Target-Based Design of Thiazole Inhibitors The diagram below outlines a typical workflow, from target identification to a lead candidate. This iterative process relies on a feedback loop between computational modeling, chemical synthesis, and biological testing to refine the structure-activity relationship (SAR).

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.neliti.com [media.neliti.com]

Methodological & Application

Synthesis of 4-p-Tolylthiazol-2-ol: An Application Note and Detailed Protocol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-p-Tolylthiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol detailed herein is based on the well-established Hantzsch thiazole synthesis.[1][2][3] This application note offers a step-by-step methodology, an exploration of the underlying reaction mechanism, and essential data for the characterization of the final product. Furthermore, it emphasizes safety protocols and provides a framework for researchers to confidently reproduce this synthesis.

Introduction

Thiazole derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[3][4] Their wide-ranging therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities, underscore the importance of efficient and reliable synthetic routes to novel thiazole analogs.[3][4] The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.[1][3]

This protocol specifically details the synthesis of this compound. The presence of the p-tolyl group can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for further chemical exploration in drug discovery programs.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The synthesis of this compound proceeds via the Hantzsch thiazole synthesis. This reaction involves the condensation of 2-bromo-1-(p-tolyl)ethan-1-one (an α-haloketone) with thiourea. The mechanism can be described in the following key steps:

-

Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone (2-bromo-1-(p-tolyl)ethan-1-one). This results in the formation of an intermediate.

-

Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization, where a nitrogen atom of the thiourea moiety attacks the carbonyl carbon.

-

Dehydration: The resulting cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring.

This reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to facilitate the reaction.[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | CAS No. |

| 2-Bromo-1-(p-tolyl)ethan-1-one | C₉H₉BrO | 213.07 | 49-51 | 145-147 (at 12 mmHg) | - | 619-48-7 |

| Thiourea | CH₄N₂S | 76.12 | 176-178 | - | 1.405 | 62-56-6 |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | -114 | 78 | 0.789 | 64-17-5 |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers

-

Buchner funnel and filter flask

-

Crystallizing dish

-

Melting point apparatus

-

Analytical balance

-

Standard laboratory glassware

Synthetic Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(p-tolyl)ethan-1-one (1.0 eq.) in absolute ethanol.

-

Addition of Thiourea: To this solution, add thiourea (1.1 eq.).

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate of this compound should form.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any soluble impurities.

-

Drying: Dry the collected solid in a desiccator or a vacuum oven at a low temperature.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product of high purity.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The purified this compound should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.

-

IR (Infrared) Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point (M.P.): To assess the purity of the compound.

Expected Analytical Data:

While specific spectral data should be acquired for the synthesized compound, typical shifts and signals for similar structures can be referenced from the literature and spectral databases.[5][6][7][8]

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11][12]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[10][13]

-

Reagent Handling:

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with TLC. Extend the reflux time if necessary. |

| Loss of product during work-up. | Ensure complete precipitation by using a sufficient volume of cold water. Minimize transfers of the solid. | |

| Impure Product | Incomplete reaction or side reactions. | Optimize the reaction conditions (e.g., temperature, reaction time). Purify the crude product thoroughly by recrystallization. |

| Contamination from starting materials. | Ensure the purity of the starting materials before use. |

Conclusion